

# TL-895 synthesis and purification methods for laboratory use

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## Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

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## Application Notes and Protocols: TL-895 (Evobrutinib)

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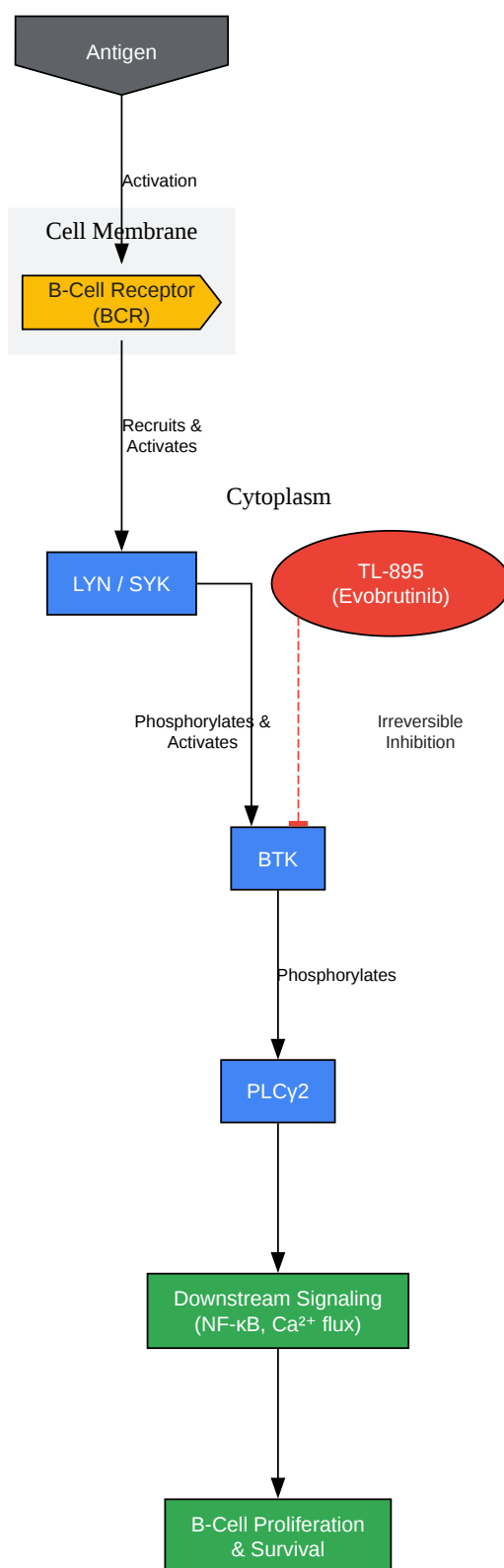
### Introduction

**TL-895**, also known as Evobrutinib, is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. Identified by its CAS number 1415823-49-2, **TL-895** functions as an ATP-competitive inhibitor and is under investigation for the treatment of various B-cell malignancies and autoimmune diseases[2][3]. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival[3].

### Mechanism of Action

Bruton's tyrosine kinase is a critical downstream component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), initiating downstream signals that result in calcium mobilization, activation of transcription factors (like NF-κB), and ultimately, B-cell proliferation and survival.

**TL-895** exerts its therapeutic effect by irreversibly binding to BTK, thereby blocking its kinase activity. This action effectively shuts down the entire downstream signaling cascade, inhibiting the proliferation of malignant B-cells and reducing the production of inflammatory cytokines[1][4].



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Caption: BTK signaling pathway and the inhibitory action of **TL-895**.

## Quantitative Data

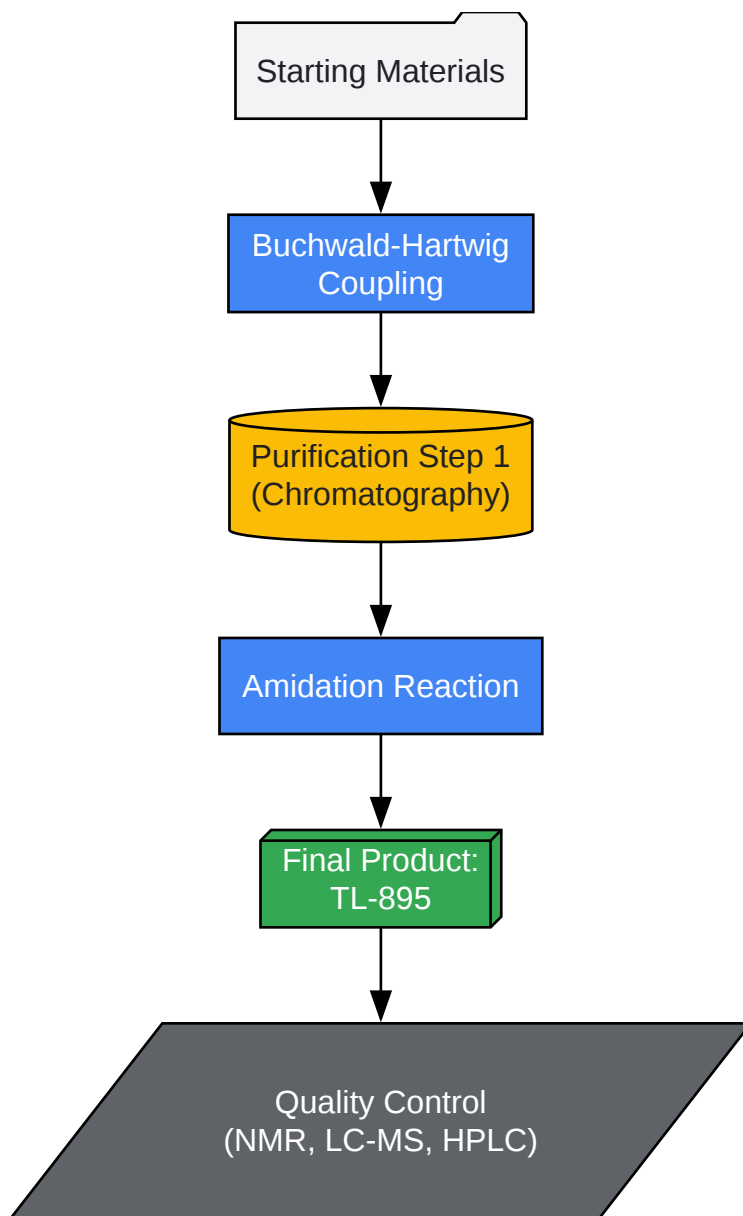
The inhibitory activity and selectivity of **TL-895** have been characterized in various biochemical and cellular assays.

Target/Assay	Metric	Value	Reference
Biochemical Assays			
Recombinant BTK	IC <sub>50</sub>	1.5 nM	[1]
Recombinant BTK	K <sub>i</sub>	11.9 nM	[1]
BMX Kinase	IC <sub>50</sub>	1.6 nM	[1]
BLK Kinase	IC <sub>50</sub>	10-39 nM	
TXK Kinase	IC <sub>50</sub>	10-39 nM	
Cellular Assays			
Ramos cells (BCR activation)	IC <sub>50</sub>	45.75 nM	
Basophils (FcR activation)	IC <sub>50</sub>	1.01 μM	
B-cells in PBMCs (CD69)	EC <sub>50</sub>	12 nM	
B-cells in whole blood (CD69)	EC <sub>50</sub>	21 nM	

## Synthesis and Purification Protocols

The synthesis of **TL-895** (Evobrutinib) is detailed in the primary literature, including the "Discovery of Evobrutinib" in the Journal of Medicinal Chemistry and associated patents[1][2][3]. The following protocol is a representative synthesis.

### 4.1 Overall Synthesis Workflow



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Caption: General workflow for the synthesis and purification of **TL-895**.

#### 4.2 Experimental Protocol: Synthesis

The synthesis involves a key Buchwald-Hartwig coupling followed by an amidation reaction to install the acrylamide warhead.

##### Step 1: Buchwald-Hartwig Coupling

- Reactants:
  - Intermediate A: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivative
  - Intermediate B: A suitable 2,4-dichloropyrimidine derivative
- Procedure:
  - To a solution of Intermediate B in a mixture of 1,4-dioxane and water, add Intermediate A, sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), and a palladium catalyst such as  $\text{Pd}(\text{dppf})\text{Cl}_2$ .
  - De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
  - Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
  - After cooling to room temperature, dilute the mixture with ethyl acetate and water.
  - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

#### Step 2: Amidation with Acryloyl Chloride

- Reactants:
  - The purified product from Step 1 (an aniline derivative).
  - Acryloyl chloride.
- Procedure:
  - Dissolve the aniline derivative from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.
  - Cool the solution to 0 °C in an ice bath.
  - Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

- Add acryloyl chloride dropwise to the cooled solution.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
- Quench the reaction by adding saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extract the product with DCM, combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.

#### 4.3 Experimental Protocol: Purification

- Method: Flash Column Chromatography
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 80%). The optimal gradient should be determined by TLC analysis.
- Procedure:
  - Dissolve the crude product from the synthesis step in a minimal amount of DCM.
  - Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
  - Load the dry powder onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 20% EtOAc/Hexanes).
  - Elute the column with the solvent gradient, collecting fractions.
  - Analyze the fractions by TLC, and combine the fractions containing the pure product.
  - Evaporate the solvent from the combined fractions under reduced pressure to yield **TL-895** as a solid.

- Final Quality Control: Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>98%).

## Protocol for In Vivo Formulation

For preclinical animal studies, **TL-895** can be formulated for oral administration. The following is a common vehicle formulation.

- Vehicle Composition:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween® 80
  - 45% Saline
- Protocol for 1 mL of a 2.08 mg/mL Dosing Solution:
  - Prepare a 20.8 mg/mL stock solution of **TL-895** in DMSO.
  - In a sterile tube, add 400  $\mu\text{L}$  of PEG300.
  - Add 50  $\mu\text{L}$  of Tween® 80 and vortex thoroughly.
  - Add 100  $\mu\text{L}$  of the 20.8 mg/mL **TL-895** stock solution in DMSO to the mixture and vortex until homogenous[5].
  - Slowly add 450  $\mu\text{L}$  of sterile saline while vortexing to obtain a clear, homogenous solution[5][6].
  - If any precipitation is observed, sonication may be required to fully dissolve the compound[7].
  - Note: This formulation should be prepared fresh daily before administration to animals[5]. All animal procedures must be performed in accordance with IACUC-approved protocols.



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